Tapentadol hydrochloride

Analgesia Opioid Receptor Mechanism of Action

Tapentadol hydrochloride is the compound of choice for investigating opioid-sparing synergy and neuropathic pain mechanisms. Its unique dual MOR agonism (Ki=0.1 µM) and NRI (Ki=0.5 µM) produce functional potency only 2-3x lower than morphine despite 50-fold lower MOR affinity, enabling precise dissection of opioid vs noradrenergic pathways. Unlike tramadol, it requires no metabolic activation and exhibits minimal 5-HT reuptake inhibition, reducing confounding variables. With BCS Class I designation and well-characterized PK parameters (IR Cmax 64.2 ng/mL, Tmax 1.5h; ER Cmax 22.5 ng/mL, Tmax 5.0h), it is ideal for bioequivalence studies and novel drug delivery formulation development. Available as ≥98% purity reference standard.

Molecular Formula C14H24ClNO
Molecular Weight 257.80 g/mol
CAS No. 175591-09-0
Cat. No. B121083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol hydrochloride
CAS175591-09-0
Synonyms3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol
Nucynta
tapentadol
tapentadol hydrochloride
Molecular FormulaC14H24ClNO
Molecular Weight257.80 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1
InChIKeyZELFLGGRLLOERW-YECZQDJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tapentadol Hydrochloride (CAS 175591-09-0) Overview and Procurement-Relevant Profile


Tapentadol hydrochloride (CAS 175591-09-0) is a centrally acting synthetic analgesic distinguished by its dual mechanism of action: it functions as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI) within a single molecule [1]. This dual activity enables the compound to provide broad-spectrum analgesia across nociceptive, inflammatory, and neuropathic pain models, while exhibiting a unique synergy between its two mechanisms that contributes to an opioid-sparing effect [1][2]. The hydrochloride salt form is preferred in both pharmaceutical development and analytical reference applications due to its favorable aqueous solubility and well-characterized crystalline properties [3].

Why Tapentadol Hydrochloride (CAS 175591-09-0) Cannot Be Substituted with In-Class Analogs


Although several centrally acting opioid analgesics, such as tramadol, oxycodone, and morphine, are available, tapentadol hydrochloride possesses a combination of quantifiable attributes that preclude simple interchangeability in research and development. Unlike tramadol, tapentadol hydrochloride does not require metabolic activation and exhibits a distinct NRI profile with minimal serotonin reuptake inhibition, leading to a different side effect and drug-drug interaction profile [1]. Crucially, its dual mechanism of action—MOR agonism and NRI—operates synergistically in a manner not observed in other opioids, resulting in a unique relationship between receptor affinity and functional potency [2]. These differences translate into variable outcomes in preclinical models and clinical trials, including specific tolerability benefits and efficacy in neuropathic pain states that are not directly extrapolated from the properties of other opioids [1][3]. Therefore, substituting tapentadol hydrochloride with a simpler MOR agonist or a less selective monoamine reuptake inhibitor can lead to divergent experimental results and misinformed formulation development.

Quantitative Differentiation of Tapentadol Hydrochloride (CAS 175591-09-0): Head-to-Head Data and Comparative Evidence


MOR Affinity vs. Functional Potency: Synergistic Mechanism Differentiates Tapentadol Hydrochloride from Morphine

Tapentadol hydrochloride exhibits a 50-fold lower binding affinity for the μ-opioid receptor (MOR) compared to morphine (Ki = 0.1 µM vs. Ki = 0.002 µM for morphine), yet its analgesic potency is only 2- to 3-fold lower in a range of preclinical pain models [1]. This is attributed to a synergistic interaction between its MOR agonism and norepinephrine reuptake inhibition (NRI) mechanisms, which is unique to tapentadol [1][2]. The NRI component (Ki = 0.5 µM for synaptosomal reuptake inhibition) contributes directly to its analgesic effect, as demonstrated by a 450% increase in extracellular norepinephrine at 10 mg/kg i.p., a phenomenon not observed with morphine [1].

Analgesia Opioid Receptor Mechanism of Action Pharmacology

Clinical Tolerability: Tapentadol Hydrochloride vs. Tramadol in Chronic Non-Malignant Pain

A model-based meta-analysis of 45 Phase II and Phase III trials, encompassing approximately 13,000 patients, indirectly compared the efficacy and tolerability of tapentadol and tramadol for chronic non-malignant pain [1]. While tramadol 300 mg once daily (qd) showed a slightly greater reduction in pain intensity from baseline (46% change) compared to tapentadol 100–250 mg twice daily (bid) (36% change), tapentadol was associated with slightly lower risks of constipation and nausea [1]. This indicates a different benefit-risk profile between the two compounds, where efficacy and tolerability are not perfectly correlated.

Chronic Pain Tolerability Clinical Trial Meta-analysis

Post-Surgical Pain Management: Tapentadol Hydrochloride vs. Oxycodone Tolerability Profile

In a retrospective cohort study evaluating pain management after cardiac surgery via sternotomy, the number of patients with moderate to severe pain decreased by 96% in the tapentadol group and by 94% in the oxycodone group, demonstrating comparable analgesic efficacy [1]. However, studies in orthopedic surgery have shown that tapentadol led to fewer treatment-emergent adverse events (TEAEs) compared with oxycodone, suggesting a superior tolerability profile for tapentadol hydrochloride in acute postoperative settings [2].

Postoperative Pain Tolerability Clinical Trial Orthopedic Surgery

Pharmacokinetic Formulation Differentiation: Tapentadol Hydrochloride IR vs. ER Bioavailability

The absolute bioavailability of tapentadol hydrochloride differs significantly between its immediate-release (IR) and extended-release (ER) oral formulations. In a randomized, open-label Phase 1 trial, the geometric mean absolute bioavailability of tapentadol IR (100 mg) was 44.3% (90% CI 37.5–52.3), while that of tapentadol ER (100 mg) was 34.0% (90% CI 27.1–52.3) under fasting conditions [1]. Additionally, the pharmacokinetic profiles of the two formulations are distinct, with ER exhibiting a lower Cmax (22.5 ng/ml) and a longer Tmax (5.0 h) compared to IR (Cmax = 64.2 ng/ml; Tmax = 1.5 h) for a comparable 86 mg dose [2].

Pharmacokinetics Bioavailability Formulation Drug Delivery

Analytical Reference Standard Grade: Tapentadol Hydrochloride CRM vs. Generic Material

Tapentadol hydrochloride is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability and certified property values with stated uncertainties . This CRM (e.g., Cayman Item No. 18660) is supplied as a 1 mg/ml solution in methanol and is DEA-exempt, facilitating procurement for qualified institutions without Schedule II licensing requirements . In contrast, generic research-grade tapentadol hydrochloride (e.g., 175591-09-0 from non-CRM suppliers) may not carry the same level of characterization, traceability, or regulatory exemption, which can impact the validity and reproducibility of analytical methods [1].

Analytical Chemistry Reference Standards Quality Control Forensic Analysis

Physical Property Differentiation: Tapentadol Hydrochloride Solubility vs. Free Base

Tapentadol hydrochloride (MW 257.80, Log P = 2.87) exhibits high aqueous solubility (estimated 1161 mg/L at 25°C) and is classified as a BCS Class I drug, indicating high solubility and high permeability [1][2]. In contrast, tapentadol free base (CAS 175591-23-8) has lower aqueous solubility, which can limit its utility in aqueous formulations and in vitro assays. The hydrochloride salt form also provides a well-defined melting point range (178-194°C) and specific solubility profiles in organic solvents (e.g., DMSO: 25 mg/ml, Ethanol: 20 mg/ml) that are valuable for analytical method development .

Preformulation Solubility BCS Classification Drug Development

Optimal Research and Industrial Application Scenarios for Tapentadol Hydrochloride (CAS 175591-09-0)


Preclinical Pain Model Studies Requiring Mechanistic Synergy

When designing rodent studies to investigate analgesic synergy or opioid-sparing effects, tapentadol hydrochloride is the compound of choice. Its unique combination of moderate MOR agonism (Ki = 0.1 µM) and NRI (Ki = 0.5 µM) produces a functional potency only 2-3x lower than morphine despite a 50-fold lower MOR affinity [1]. This property allows researchers to dissect the contributions of opioid versus noradrenergic pathways in pain modulation, particularly in neuropathic pain models (e.g., spinal nerve ligation, diabetic neuropathy) where tapentadol has demonstrated superior efficacy compared to pure MOR agonists [1].

Formulation Development of Immediate- and Extended-Release Oral Dosage Forms

Tapentadol hydrochloride's BCS Class I designation (high solubility, high permeability) and well-characterized pharmacokinetic profile make it an ideal candidate for formulation development. The distinct bioavailability (IR: 44.3%; ER: 34.0%) and PK parameters (IR Cmax: 64.2 ng/ml, Tmax: 1.5h; ER Cmax: 22.5 ng/ml, Tmax: 5.0h) provide a clear benchmark for developing generic versions or novel drug delivery systems [2][3]. Researchers can use these quantitative benchmarks to assess bioequivalence and to design formulations that achieve specific plasma concentration-time profiles.

Analytical Method Development and Forensic Toxicology

For laboratories developing LC/MS or GC/MS methods for drug quantification in biological matrices, the tapentadol hydrochloride CRM (e.g., Cerilliant® Snap-N-Spike® Reference Solution) is the preferred standard. Its certification to ISO 17025/17034 ensures metrological traceability, while its DEA-exempt status simplifies procurement for forensic and clinical toxicology applications . The well-defined physical properties, including solubility in methanol (1 mg/ml) and log P (2.87), facilitate method optimization and calibration curve preparation [4].

Clinical Research on Opioid-Induced Adverse Event Mitigation

In clinical trials investigating strategies to reduce opioid-related adverse events (e.g., constipation, nausea) while maintaining analgesia, tapentadol hydrochloride offers a distinct profile. Evidence from meta-analyses and direct comparative studies shows that tapentadol is associated with slightly lower risks of gastrointestinal adverse events compared to tramadol, and fewer treatment-emergent adverse events compared to oxycodone, at comparable analgesic doses [5][6]. This makes it a valuable tool for studies focused on improving the tolerability of opioid therapy in chronic non-malignant pain and postoperative pain management.

Technical Documentation Hub

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